N,N-diallyl-4-{[(3-chloroanilino)carbonyl]amino}benzenesulfonamide
N,N-diallyl-4-{[(3-chloroanilino)carbonyl]amino}benzenesulfonamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1001715
InChI:
InChI=1S/C19H20ClN3O3S/c1-3-12-23(13-4-2)27(25,26)18-10-8-16(9-11-18)21-19(24)22-17-7-5-6-15(20)14-17/h3-11,14H,1-2,12-13H2,(H2,21,22,24)
SMILES:
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl
Molecular Formula:
C19H20ClN3O3S
Molecular Weight:
405.9 g/mol
N,N-diallyl-4-{[(3-chloroanilino)carbonyl]amino}benzenesulfonamide
CAS No.:
Cat. No.: VC1001715
Molecular Formula: C19H20ClN3O3S
Molecular Weight: 405.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20ClN3O3S |
|---|---|
| Molecular Weight | 405.9 g/mol |
| IUPAC Name | 1-[4-[bis(prop-2-enyl)sulfamoyl]phenyl]-3-(3-chlorophenyl)urea |
| Standard InChI | InChI=1S/C19H20ClN3O3S/c1-3-12-23(13-4-2)27(25,26)18-10-8-16(9-11-18)21-19(24)22-17-7-5-6-15(20)14-17/h3-11,14H,1-2,12-13H2,(H2,21,22,24) |
| Standard InChI Key | XFEFQFNMOJQUFT-UHFFFAOYSA-N |
| SMILES | C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl |
| Canonical SMILES | C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator